molecular formula C17H9FN4OS B13368621 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368621
M. Wt: 336.3 g/mol
InChI Key: DKLTVRZEYAYHJM-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran ring, a fluorophenyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with 2-fluorobenzoyl chloride under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of enzymes such as tyrosine kinases, which are involved in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a benzofuran ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H9FN4OS

Molecular Weight

336.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9FN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H

InChI Key

DKLTVRZEYAYHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Origin of Product

United States

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